An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)phenylacetic acid
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid (CAS No. 1261570-91-5), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, purification, analytical characterization, and its emerging role as a valuable building block in the development of novel therapeutic agents.
Core Compound Identity and Properties
4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a substituted phenylacetic acid derivative characterized by the presence of a chlorine atom and a trifluoromethoxy group on the phenyl ring.[1] These substitutions, particularly the trifluoromethoxy group, impart unique physicochemical properties that are highly sought after in the design of modern pharmaceuticals. The trifluoromethoxy group can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.
Table 1: Physicochemical Properties of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid
| Property | Value | Source |
| CAS Number | 1261570-91-5 | [1] |
| Molecular Formula | C₉H₆ClF₃O₃ | [1] |
| Molecular Weight | 254.59 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol.[2][3] Solubility in other organic solvents such as ethers, and chlorinated hydrocarbons is anticipated based on its structure.[4] |
Synthesis and Purification: A Strategic Approach
A plausible and efficient route would involve the conversion of a suitable toluene derivative. The following workflow outlines a conceptual synthetic pathway.
Caption: Conceptual synthetic workflow for 4-Chloro-2-(trifluoromethoxy)phenylacetic acid.
Experimental Protocol: A Generalized Synthesis
The following is a generalized, illustrative protocol for the synthesis of a substituted phenylacetic acid, which can be adapted for the target molecule. This protocol is based on the common synthetic route involving bromination of a toluene precursor followed by cyanation and hydrolysis.[4]
-
Bromination of the Toluene Precursor:
-
To a solution of the starting toluene derivative (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).
-
Reflux the mixture under inert atmosphere until the reaction is complete, as monitored by TLC or GC.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide derivative.
-
-
Cyanation of the Benzyl Bromide:
-
Dissolve the crude benzyl bromide in a polar aprotic solvent like DMSO or DMF.
-
Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature is controlled.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzyl cyanide.
-
-
Hydrolysis of the Benzyl Cyanide:
-
To the crude benzyl cyanide, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and pour it onto ice. The phenylacetic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purification by Recrystallization
The crude 4-Chloro-2-(trifluoromethoxy)phenylacetic acid can be purified by recrystallization to obtain a high-purity product. The choice of solvent is critical for effective purification.
Protocol for Recrystallization:
-
Solvent Selection: A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or toluene) is often effective.[5]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5] Dry the crystals under vacuum to remove any residual solvent.
Analytical Characterization
The identity and purity of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid are confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase HPLC method is typically employed for phenylacetic acid derivatives.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and water (with an acidic modifier like 0.1% formic acid or phosphoric acid)[6] | The organic modifier (acetonitrile) controls the retention, while the acidic modifier suppresses the ionization of the carboxylic acid, leading to sharper peaks.[6] |
| Detection | UV at 210-220 nm | The phenyl ring provides strong UV absorbance in this range. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. While experimental spectra for this specific compound are not publicly available, the expected chemical shifts can be predicted based on the substituent effects.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the carboxylic acid, and a broad singlet for the carboxylic acid proton. The aromatic signals will exhibit splitting patterns consistent with a trisubstituted benzene ring.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons. The carbon attached to the trifluoromethoxy group and the carbon attached to the fluorine atoms will show characteristic splitting due to C-F coupling.
Applications in Drug Discovery and Medicinal Chemistry
4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of both a chloro and a trifluoromethoxy group provides medicinal chemists with tools to modulate a compound's properties.
-
Lipophilicity and Metabolic Stability: The trifluoromethoxy group is known to increase lipophilicity, which can enhance a drug's ability to cross cell membranes. It also often improves metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Bioisosteric Replacement: The trifluoromethoxy group can be used as a bioisostere for other functional groups to fine-tune biological activity and pharmacokinetic properties.
-
Intermediate for Complex Molecules: This phenylacetic acid derivative serves as a key intermediate in the synthesis of more complex molecules, including potential inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which are targets for the treatment of type 2 diabetes.
While specific examples of marketed drugs derived directly from this intermediate are not widely documented, its structural motifs are present in numerous investigational compounds. For instance, related trifluorophenylacetic acids are intermediates in the synthesis of certain DPP-IV inhibitors.
Safety and Handling
4-Chloro-2-(trifluoromethoxy)phenylacetic acid is classified as an irritant and may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
In case of exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin: Wash affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Upon decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1]
Conclusion
4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a fluorinated building block with significant potential in the field of drug discovery and development. Its unique combination of substituents allows for the strategic modification of lead compounds to enhance their pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.
References
Please note that while I have provided a list of references based on the search results, direct clickable URLs are not generated in this format. The source information is provided to allow for verification.
- US Patent US5698735A, "Process for preparing substituted phenylacetic acid derivatives and novel intermediates," Google P
- Inventiva Pharma, "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- US Patent US6870067B2, "Process for the synthesis of trifluorophenylacetic acids," Google P
- Sigma-Aldrich, "HPLC Analysis of Phenylacetic Acid on Ascentis® C18."
- US Patent US8835679B2, "Process for the preparation of 2,4,5-trifluorophenylacetic acid," Google P
- ResearchGate, "A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF."
- PubMed, "A high-pressure liquid chromatographic method for plasma phenylacetic acid, a put
- ResearchGate, "2-Trifluoromethoxyacetic Acid – Synthesis and Characteriz
- Human Metabolome Database, "1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072)."
- Benchchem, "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers."
- US Patent US20130303798A1, "Process for synthesizing phenylacetic acid by carbonylation of toluene," Google P
- ResearchGate, "(PDF)
- ChemicalBook, "4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum."
- MDPI, "2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorin
- Ossila, "2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0."
- SIELC Technologies, "Separation of Phenylacetic acid on Newcrom R1 HPLC column."
- ACS Publications, "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Journal of Chemical & Engineering D
- ResearchGate, "'Green' synthesis of important pharmaceutical building blocks: Enzymatic access to enantiomerically pure α-chloroalcohols | Request PDF."
- Agilent, "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC."
- Human Metabolome Database, "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209)."
- TCI EUROPE N.V., "4-(Trifluoromethoxy)phenylacetic Acid | 4315-07-5."
- Matrix Scientific, Safety Data Sheet for 4-Chloro-2-(trifluoromethoxy)phenylacetic acid.
- Sigma-Aldrich, Product page for 4-(Trifluoromethoxy)phenylacetic acid 98% 4315-07-5.
- ChemicalBook, "4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5."
- SpectraBase, "4-(Chloromethyl)
- Matrix Scientific, Product page for 4-Chloro-2-(trifluoromethoxy)phenylacetic acid.
- Sigma-Aldrich, Product page for 4-Chloro-2-(trifluoromethoxy)phenylacetic acid | 1261570-91-5.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5 [chemicalbook.com]
- 3. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
